molecular formula C17H11BrN4S B4988424 (E)-3-[(5-bromopyridin-2-yl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

(E)-3-[(5-bromopyridin-2-yl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B4988424
M. Wt: 383.3 g/mol
InChI Key: ZYSDGTXETYOKJG-UKTHLTGXSA-N
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Description

(E)-3-[(5-bromopyridin-2-yl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a complex organic compound that features a combination of pyridine, thiazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[(5-bromopyridin-2-yl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: Starting with a thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Bromination of Pyridine: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The brominated pyridine is then coupled with the thiazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Enenitrile Group: The final step involves the formation of the enenitrile group through a Knoevenagel condensation reaction between the aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[(5-bromopyridin-2-yl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(E)-3-[(5-bromopyridin-2-yl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

Mechanism of Action

The mechanism of action of (E)-3-[(5-bromopyridin-2-yl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound used as an antiseptic.

    Domiphen Bromide: Another quaternary ammonium compound with antimicrobial properties.

    Bromomethyl Methyl Ether: Used in organic synthesis as a methylating agent.

Uniqueness

(E)-3-[(5-bromopyridin-2-yl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is unique due to its combination of a brominated pyridine ring, a thiazole ring, and an enenitrile group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research in multiple scientific fields.

Properties

IUPAC Name

(E)-3-[(5-bromopyridin-2-yl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN4S/c18-14-6-7-16(21-10-14)20-9-13(8-19)17-22-15(11-23-17)12-4-2-1-3-5-12/h1-7,9-11H,(H,20,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSDGTXETYOKJG-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=NC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=NC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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